molecular formula C8H9N3O B11917291 5-Methoxyimidazo[1,2-a]pyridin-3-amine

5-Methoxyimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11917291
M. Wt: 163.18 g/mol
InChI Key: HCMRCMYDMCARSV-UHFFFAOYSA-N
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Description

5-Methoxyimidazo[1,2-a]pyridin-3-amine: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the methoxy group at the 5-position and the amine group at the 3-position of the imidazo[1,2-a]pyridine ring system imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyimidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones. One common method is the microwave-assisted solvent- and catalyst-free synthesis, which provides a fast, clean, and high-yielding approach. The reaction involves heating the reactants under microwave irradiation, leading to the formation of the imidazo[1,2-a]pyridine core .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally benign solvents and catalysts can be considered to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxyimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions with appropriate electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Chemistry: 5-Methoxyimidazo[1,2-a]pyridin-3-amine is used as a building block in the synthesis of various heterocyclic compounds.

Biology: The compound has been studied for its biological activities, including antimicrobial, antiviral, and anticancer properties. It has shown potential as a lead compound for the development of new therapeutic agents .

Medicine: In medicinal chemistry, this compound derivatives have been explored for their potential as cyclin-dependent kinase inhibitors, calcium channel blockers, and GABA A receptor modulators .

Industry: The compound is used in the development of pharmaceuticals and agrochemicals. Its derivatives have been commercialized as sedatives, anxiolytics, and heart-failure drugs .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the methoxy and amine groups.

    5-Methoxyimidazo[1,2-a]pyridine: Lacks the amine group at the 3-position.

    3-Aminoimidazo[1,2-a]pyridine: Lacks the methoxy group at the 5-position.

Uniqueness: 5-Methoxyimidazo[1,2-a]pyridin-3-amine is unique due to the presence of both the methoxy and amine groups, which impart distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in medicinal chemistry and drug development .

Properties

IUPAC Name

5-methoxyimidazo[1,2-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-12-8-4-2-3-7-10-5-6(9)11(7)8/h2-5H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMRCMYDMCARSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=NC=C(N21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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